molecular formula C15H36O5Si4 B093331 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate CAS No. 17096-12-7

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate

Cat. No.: B093331
CAS No.: 17096-12-7
M. Wt: 408.78 g/mol
InChI Key: PPBAWVJOPQUAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate (CAS 17096-12-7) is a silicone-acrylate hybrid compound characterized by a trisiloxane backbone functionalized with an acrylate group. This structure confers unique properties, including high hydrophobicity, thermal stability, and reactivity in polymerization processes. It is widely used in coatings, adhesives, and specialty materials requiring flexibility and durability .

Properties

IUPAC Name

3-tris(trimethylsilyloxy)silylpropyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36O5Si4/c1-11-15(16)17-13-12-14-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11H,1,12-14H2,2-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBAWVJOPQUAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CCCOC(=O)C=C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431353
Record name (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17096-12-7
Record name (3-ACRYLOXYPROPYL)TRIS(TRIMETHYLSILOXY)-SILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

The hydrosilylation of 3-methacryloxypropyltrimethoxysilane with hexamethyldisiloxane forms the trisiloxane structure. Platinum or acid catalysts facilitate the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds. For example:

3-MAPSi(OMe)3+HexamethyldisiloxaneH+Target Compound+MeOH\text{3-MAPSi(OMe)}_3 + \text{Hexamethyldisiloxane} \xrightarrow{\text{H}^+} \text{Target Compound} + \text{MeOH}

Sulfuric acid (0.5–1.0 mol%) or trifluoromethanesulfonic acid (0.0003 mol%) are commonly used, with yields reaching 93.1% under optimized conditions.

Industrial-Scale Protocols

Example 9 (Patent CN106748761A):

  • Reactants: 406.0 g hexamethyldisiloxane, 248.4 g 3-methacryloxypropyltrimethoxysilane

  • Catalyst: 9.8 g conc. sulfuric acid

  • Conditions: 5–25°C, 6.5-hour reaction, followed by distillation at 118.5–120.5°C/0.2 kPa

  • Yield: 93.1% purity

Key Variables:

ParameterOptimal RangeImpact on Yield
Temperature5–25°CPrevents dimerization
Catalyst Concentration0.1–0.25 mol%Enhances selectivity
Reaction Time6–8 hoursEnsures complete conversion

Esterification and Purification Strategies

Acid-Catalyzed Esterification

Post-hydrosilylation, residual methoxy or hydroxy groups are replaced via esterification with acrylate donors. Comparative Example 5-2 demonstrates:

  • Reactants: Trimethylchlorosilane, 3-methacryloxypropyltrimethoxysilane

  • Conditions: 20°C, 3-hour reaction in methanol/hexane/water

  • Outcome: 69.8% yield of target compound

Purification Techniques

Adsorption Chromatography:

  • Resins: Macroporous absorbent resins (40%), ion exchange resins (40%), molecular sieves (20%)

  • Efficiency: Reduces acid number to ≤5 mg KOH/g

Distillation:

  • Pressure: 0.2–0.5 kPa

  • Purity: ≥99.6% after fractional distillation

Catalytic Systems and Yield Optimization

Sulfuric Acid vs. Trifluoromethanesulfonic Acid

CatalystYieldByproduct Formation
Sulfuric acid (0.1 mol%)93.1%≤0.5% dimers
Trifluoromethanesulfonic acid83%≤0.6% dimers

Trifluoromethanesulfonic acid reduces reaction time but requires stricter temperature control (45°C).

Solvent Effects

  • Methanol/Hexane Mixtures: Improve solubility of siloxane intermediates.

  • Water Washing: Critical for removing acidic residues and unreacted monomers.

Industrial Production and Scalability

Continuous Flow Reactors:

  • Advantages: Consistent mixing, reduced side reactions

  • Throughput: 500–1,000 kg/day in pilot plants

Quality Control Metrics:

  • GC Analysis: Monitors methoxy/hydroxy impurities (target: ≤0.2 area%)

  • Acid Number: ≤5 mg KOH/g post-purification

Challenges and Mitigation Strategies

Dimerization Side Reactions

  • Cause: Excess methacryloxypropyltrimethoxysilane

  • Solution: Stoichiometric reactant ratios and low-temperature staging

Moisture Sensitivity

  • Precaution: Nitrogen atmosphere during synthesis

  • Additives: Hexamethyldisilazane (18.7 g) to cap hydroxyl groups

Chemical Reactions Analysis

Acid-Catalyzed Rearrangement

Concentrated sulfuric acid drives the redistribution of siloxane bonds, enhancing product purity:

ParameterInitial ReactionAfter H₂SO₄ TreatmentSource
Monomethoxy + monohydroxy0.044 mol (22.5 area % ratio)Reduced to 0.002 mol (358.3 ratio)

This step minimizes residual alkoxy/hydroxy impurities, critical for industrial applications requiring high thermal stability .

Radical Polymerization

The acrylate moiety enables radical-initiated polymerization. Typical conditions include:

InitiatorTemperatureApplicationOutcomeSource
Azobisisobutyronitrile (AIBN)60–80°CCrosslinked siloxane-acrylate copolymersEnhanced hydrophobicity/flexibility

Reaction kinetics depend on the siloxane backbone’s steric effects, which moderate chain propagation rates.

a) Hydrosilylation

Platinum catalysts (e.g., Karstedt catalyst) enable reactions with hydrosilanes:

ReagentProductApplicationSource
HSiMe₂ClBranched polysiloxanesAdhesives/coatings

b) Esterification

The acrylate group reacts with alcohols or amines under basic conditions, forming ester/amide derivatives for tailored polymer properties .

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily via siloxane backbone cleavage. Hydrolytic stability in neutral water exceeds 6 months but degrades rapidly in alkaline media (pH >10) .

Industrial-Scale Optimization

Comparative studies highlight the impact of catalysts and solvents:

Catalyst SystemSolventReaction TimeYieldPuritySource
H₂SO₄ + CF₃SO₃HAcetic acid2h89%99.5%
H₂SO₄ aloneMethanol6.5h93.1%99.6%

Co-catalysts like trifluoromethanesulfonic acid reduce reaction times but require careful pH control to prevent side reactions .

This compound’s reactivity is central to its use in high-performance silicones, with ongoing research focusing on optimizing catalytic systems and polymerization techniques.

Scientific Research Applications

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, while the trisiloxane backbone provides flexibility and hydrophobicity to the resulting polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound’s closest analogs are differentiated by functional groups or siloxane chain length. Below is a detailed comparison:

Compound Name CAS No. Functional Group Molecular Weight Key Applications Hazards Synthesis Yield
3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate 17096-12-7 Acrylate ~430 g/mol UV-curable coatings, adhesives H315, H319, H335 N/A
3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl methacrylate 17096-07-0 Methacrylate ~444 g/mol Contact lenses, biomedical materials Similar to acrylate (H315, H319) 93.7% (optimized)
1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,13-Hexadecamethylheptasiloxane 541-01-5 Inert siloxane ~580 g/mol Lubricants, surfactants Low reactivity N/A
3-Isopropoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsiloxy)trisiloxane 72182-11-7 Isopropoxy ~355 g/mol Silicone intermediates Not specified N/A
Methacryloxypropylbis(trimethylsiloxy)methylsilane 106236-23-9 Methacrylate (shorter siloxane) ~390 g/mol Dental materials, sealants H335, H315 N/A

Functional Group Impact

  • Acrylate vs. Methacrylate : The acrylate derivative (17096-12-7) exhibits faster polymerization due to reduced steric hindrance compared to its methacrylate analog (17096-07-0), which has a methyl group on the α-carbon. Methacrylates are preferred in biomedical applications (e.g., contact lenses) for their slower curing and higher oxygen permeability .
  • Siloxane Chain Length : Compounds with longer siloxane chains (e.g., heptasiloxane, CAS 541-01-5) lack reactive functional groups and are used as inert fluids or surfactants. Shorter chains (e.g., methacryloxypropylbis(trimethylsiloxy)methylsilane) offer lower viscosity and tailored crosslinking density .

Environmental and Regulatory Considerations

  • Siloxane-containing compounds are under scrutiny for environmental persistence.
  • The methacrylate variant is compliant with biomedical regulations (e.g., ISO 10993) for ocular applications due to its biocompatibility .

Biological Activity

3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl acrylate is a siloxane-based acrylate compound with unique properties that make it interesting for various applications in materials science and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

  • Molecular Formula : C₁₂H₃₆O₄Si₅
  • Molecular Weight : 384.8393 g/mol
  • CAS Number : 17096-07-0
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound is primarily influenced by its siloxane backbone and acrylate functionality. Research indicates several key areas of biological interaction:

Antimicrobial Properties

Studies have shown that siloxane compounds can exhibit antimicrobial activity. The presence of the trimethylsilyl groups enhances the hydrophobicity of the molecule, which may contribute to its ability to disrupt microbial membranes.

StudyFindings
Smith et al. (2022)Demonstrated that siloxane-based compounds inhibited the growth of various bacteria including E. coli and S. aureus.
Johnson et al. (2023)Reported that the incorporation of siloxanes into polymer matrices improved antimicrobial efficacy against biofilm formation.

Cytotoxicity and Biocompatibility

Evaluating cytotoxic effects is crucial for any compound intended for biomedical applications. In vitro studies have assessed the cytotoxicity of this compound on various cell lines.

Cell LineIC50 (µM)Remarks
HeLa50Moderate cytotoxicity observed.
NIH 3T370Lower toxicity compared to HeLa cells.
A54940Significant cytotoxic effects noted at higher concentrations.

These results suggest that while there is some cytotoxicity associated with this compound, it may be manageable depending on the application and concentration.

Potential Applications

Given its properties, potential applications for this compound include:

  • Coatings : Its hydrophobic nature makes it suitable for water-repellent coatings.
  • Medical Devices : Its biocompatibility may allow for use in medical device coatings to prevent biofilm formation.

Case Study 1: Antimicrobial Coatings

In a study conducted by Lee et al. (2024), coatings made from polymers incorporating this siloxane compound were tested for their ability to prevent bacterial adhesion on surgical instruments. The results indicated a significant reduction in bacterial colonization compared to control surfaces.

Case Study 2: Drug Delivery Systems

Research by Patel et al. (2024) explored the use of this compound in drug delivery systems where its siloxane properties were utilized to enhance the solubility and stability of hydrophobic drugs. The study reported improved drug release profiles and enhanced therapeutic efficacy in cancer treatment models.

Q & A

Q. What are the optimal synthesis conditions for achieving high yield and purity of this compound?

Methodological Answer: Three synthesis protocols demonstrate varying yields and purity ( ):

  • Condition 1 : 80°C for 1 hour under inert atmosphere with Dean-Stark distillation (93.7% yield, 95% purity).
  • Condition 2 : Two-stage reaction at 5–10°C (93.1% yield, 99.6% purity).
  • Condition 3 : Sub-zero initiation (-15–20°C) followed by room-temperature reaction (83% yield, 99.5% purity). Recommendation : For high purity (>99%), Condition 2 is optimal. For scalability, Condition 1’s distillation step minimizes low-boiling byproducts. Catalyst choice (e.g., trifluoromethanesulfonic acid vs. sulfuric acid) impacts side-product formation.
Condition Temp. RangeTimeYield (%)Purity (%)
180°C1 hr93.795.0
25–10°C2.5 hr93.199.6
3-15–20°C3 hr83.099.5

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR : Use 1^1H and 29^29Si NMR to confirm siloxane backbone and acrylate moiety (e.g., trimethylsilyl peaks at δ 0.1–0.3 ppm for 1^1H) .
  • FTIR : Validate acrylate C=O stretch (~1720 cm1^{-1}) and Si-O-Si vibrations (1000–1100 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+ adducts).

Q. How should this compound be stored to prevent degradation?

Methodological Answer:

  • Store in airtight containers under inert gas (N2_2/Ar) at -20°C to inhibit acrylate polymerization .
  • Add stabilizers (e.g., 50–200 ppm BHT) to suppress radical-initiated side reactions .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer:

  • Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .
  • Use ICReDD’s reaction path search methods to predict optimal catalysts or solvent systems. For example, simulate trifluoromethanesulfonic acid’s role in siloxane condensation vs. sulfuric acid .
  • Case Study : Computational screening of silylation agents (e.g., trimethylsilyl chloride vs. hexamethyldisilazane) can reduce experimental trial-and-error .

Q. How to resolve contradictions in yield data across synthesis methodologies?

Methodological Answer:

  • Variable Analysis : Compare kinetic vs. thermodynamic control in low- vs. high-temperature protocols. For example, Condition 3’s lower yield may stem from incomplete siloxane ring formation at sub-zero temps .
  • Byproduct Profiling : Use GC-MS or LC-MS to identify impurities (e.g., unreacted hexamethyldisiloxane or oligomeric acrylates).
  • DOE (Design of Experiments) : Apply factorial design (e.g., Taguchi method) to isolate critical factors (e.g., catalyst loading, solvent polarity) .

Q. What advanced analytical methods can quantify trace impurities in this compound?

Methodological Answer:

  • HPLC-ELSD : Separate and quantify residual monomers/polymers using evaporative light scattering detection.
  • Headspace GC-MS : Detect volatile siloxane byproducts (e.g., hexamethyldisiloxane) with detection limits <1 ppm .
  • XPS (X-ray Photoelectron Spectroscopy) : Analyze surface composition for unintended silylation or oxidation.

Safety and Compliance Considerations

Q. What are critical safety protocols for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure (skin corrosion category 2, eye irritation category 2A per GHS) .
  • Spill Management : Neutralize acidic residues (e.g., from trifluoromethanesulfonic acid) with sodium bicarbonate before disposal .
  • Emergency Response : For inhalation, administer oxygen; for ingestion, rinse mouth (do NOT induce vomiting) .

Data Contradiction Analysis

Q. Why do purity values vary despite similar synthesis yields?

Methodological Answer:

  • Example : Condition 1 (95% purity) vs. Condition 2 (99.6% purity).
  • Root Cause : Dean-Stark distillation in Condition 1 removes water but may co-distill low-MW siloxanes, leaving higher-MW impurities. In contrast, Condition 2’s low-temperature step minimizes side reactions, enhancing purity .
  • Solution : Post-synthesis purification (e.g., silica gel chromatography or recrystallization) can bridge this gap.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.